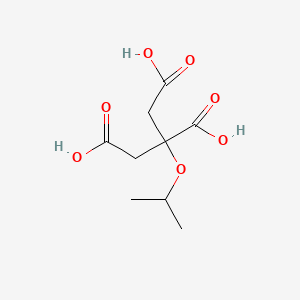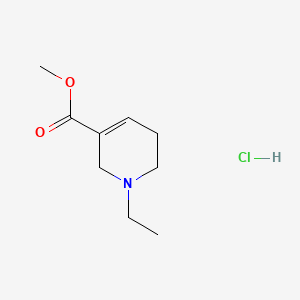
2-Benzofurancarboximidamide, 5-chloro-N-hydroxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a chloro group, a hydroxy group, and a carboximidamide group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-3-methyl-2-benzofuran with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 5-chloro-3-methyl-2-benzofurancarboxamide.
Reduction: Formation of 5-chloro-N-hydroxy-3-methyl-2-benzofurancarboxamine.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-hydroxy-3-methylbenzofuran: Similar structure but lacks the carboximidamide group.
5-Chloro-3-methyl-2-benzofurancarboxamide: Similar structure but has a carboxamide group instead of a carboximidamide group.
5-Chloro-N-hydroxy-2-methylbenzofurancarboximidamide: Similar structure but has a different substitution pattern on the benzofuran ring.
Uniqueness
5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide is unique due to the presence of both a hydroxy group and a carboximidamide group on the benzofuran ring. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
84748-03-8 |
|---|---|
Molekularformel |
C10H9ClN2O2 |
Molekulargewicht |
224.64 g/mol |
IUPAC-Name |
5-chloro-N'-hydroxy-3-methyl-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-7-4-6(11)2-3-8(7)15-9(5)10(12)13-14/h2-4,14H,1H3,(H2,12,13) |
InChI-Schlüssel |
KADWXZNRFZLHDG-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)/C(=N\O)/N |
Kanonische SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



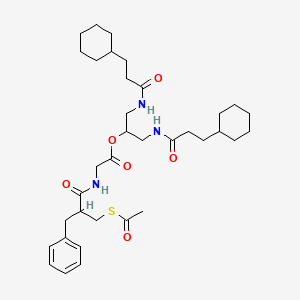
![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)
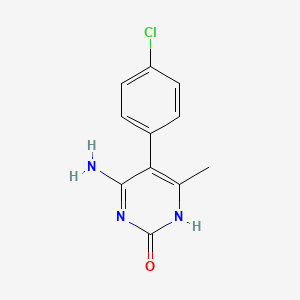

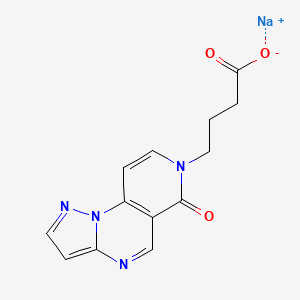

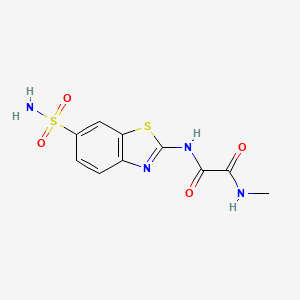
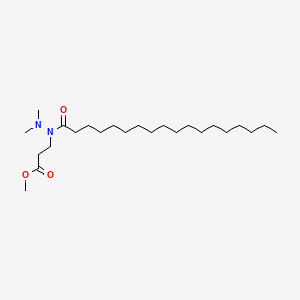
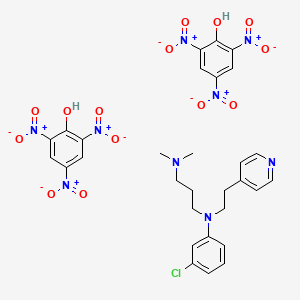
![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)
